Direct Role as a Key Intermediate for SYK and ATR Kinase Inhibitors
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone is explicitly cited in patent literature as a precursor for synthesizing inhibitors of Spleen Tyrosine Kinase (SYK) and ATR kinase [1][2]. This is a specific, named application that differentiates it from a generic pyrazine building block. While no direct quantitative data is available for the compound itself, its inclusion in these patent applications signifies a proven and validated synthetic utility for these high-value therapeutic targets [1].
| Evidence Dimension | Validated Synthetic Intermediate Utility |
|---|---|
| Target Compound Data | Validated for use in SYK and ATR inhibitor synthesis (Patent References) |
| Comparator Or Baseline | Generic pyrazine or trifluoromethyl ketone building block (Unspecified) |
| Quantified Difference | Specific, named application vs. no validated application |
| Conditions | Medicinal chemistry, organic synthesis (Context: Patent literature) |
Why This Matters
This validates the compound's utility in high-value drug discovery programs, providing confidence that procurement is for a proven research tool rather than an untested building block.
- [1] Rigel Pharmaceuticals, Inc. (n.d.). SYK Kinase Inhibitors. Patent Reference WO 2009/055467. Retrieved from Chemsrc database. View Source
- [2] Vertex Pharmaceuticals Incorporated. (2012). COMPOUNDS USEFUL AS INHIBITORS OF ATR KINASE. US Patent No. US20120040020. Retrieved from https://www.sumobrain.com View Source
